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Compound of Interest

(3-Methoxy-4-
Compound Name:
methylphenyl)methanol

Cat. No.: B1599690

(3-Methoxy-4-methylphenyl)methanol, a substituted benzyl alcohol derivative, represents a
class of organic scaffolds pivotal in the fields of medicinal chemistry and materials science. Its
structural motifs—a hydroxyl group for reactivity, a methoxy group for hydrogen bonding, and
an aromatic ring for Tt-stacking interactions—make it an intriguing candidate for designing
novel therapeutic agents and functional materials. The strategic placement of the methyl group
further modulates its electronic and steric properties, offering a fine-tuning mechanism for
molecular design.

This guide provides a comprehensive framework for the theoretical and experimental
investigation of (3-Methoxy-4-methylphenyl)methanol. It moves beyond a simple recitation of
facts to detail the causality behind the chosen methodologies. As Senior Application Scientist,
the objective is to present a self-validating workflow where computational predictions are
rigorously tested against experimental data, ensuring a high degree of scientific integrity. This
document is intended for researchers, scientists, and drug development professionals seeking
to leverage a synergistic approach to molecular characterization.

Key Chemical Properties and Identifiers

A foundational step in any molecular investigation is the consolidation of its basic chemical
properties. This data, sourced from authoritative databases like PubChem, provides the
necessary context for all subsequent theoretical and experimental work.[1][2]
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Property Value Source

Molecular Formula CoH1202 PubChem[1]

Molecular Weight 152.19 g/mol PubChem[1]
(3-methoxy-4-

IUPAC Name PubChem[1]
methylphenyl)methanol

SMILES CC1=C(C=C(C=C1)CO)0OC PubChem[1]
SHVDSQSUDVJXEY-

InChlKey PubChem[1]

UHFFFAOYSA-N

Part 1: Theoretical Framework for Molecular
Characterization

Computational chemistry provides a powerful, non-invasive lens to probe the intrinsic
properties of a molecule before embarking on extensive laboratory work. Density Functional
Theory (DFT) is the workhorse for such investigations, offering an excellent balance between
accuracy and computational cost.

Rationale for Method Selection

For organic molecules like (3-Methoxy-4-methylphenyl)methanol, the B3LYP hybrid
functional is a widely accepted and validated choice that accurately models electron
correlation.[3][4] Pairing this with a Pople-style basis set, such as 6-311++G(d,p), ensures
sufficient flexibility to describe the electron distribution, including diffuse functions (++) for lone
pairs and polarization functions (d,p) for accurately modeling bonding environments.[3][5] This
level of theory has proven effective for predicting geometries, vibrational frequencies, and
electronic properties of analogous methoxyphenyl and benzyl alcohol derivatives.[5][6]

Workflow for Theoretical Analysis

The computational workflow is a sequential process where the outputs of one stage serve as
the inputs for the next, ensuring a logical and validated progression from structure to function.
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Caption: A typical DFT workflow for molecular property prediction.

Analysis of Molecular Geometry

The first step, geometry optimization, calculates the most stable three-dimensional
arrangement of atoms. This provides crucial data on bond lengths, bond angles, and dihedral
angles. These parameters are fundamental, as the molecule's shape dictates its ability to
interact with biological targets or self-assemble in materials. The optimized structure serves as
the foundation for all subsequent calculations.

Frontier Molecular Orbitals (HOMO-LUMO) and
Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are critical for understanding chemical reactivity.
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« HOMO: Represents the ability to donate an electron (nucleophilicity).
» LUMO: Represents the ability to accept an electron (electrophilicity).

« HOMO-LUMO Gap: The energy difference between these orbitals is a key indicator of
chemical stability. A large gap implies high stability and low reactivity, while a small gap
suggests the molecule is more prone to chemical reactions.[3][4]

This analysis is vital in drug development for predicting metabolic stability and in materials
science for understanding electronic properties.

LUMO (Lowest Unoccupied MO) HOMO (Highest Occupied MO)

Electron Donor
(Nucleophilic Site)

Electron Acceptor
(Electrophilic Site)

Energy Gap (AE)
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Caption: Relationship between HOMO, LUMO, and the energy gap.

Part 2: Spectroscopic Signhature Prediction and
Validation

A key strength of DFT is its ability to predict spectroscopic data, which can then be compared
directly with experimental results for validation.

Vibrational Spectroscopy (FT-IR)

Frequency calculations not only confirm that the optimized geometry is a true energy minimum
but also predict the molecule's infrared (IR) spectrum. Each vibrational mode corresponds to a
specific motion (stretching, bending) of atoms, which absorbs IR radiation at a characteristic
frequency. For (3-Methoxy-4-methylphenyl)methanol, key expected vibrations include:
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e O-H Stretch: A strong, broad band around 3300-3500 cm~1, characteristic of the alcohol
group.

o C-H Stretch: Aromatic and aliphatic C-H stretches typically appear between 2850-3100 cm~1.
[6]

e C-O Stretch: A strong band in the 1050-1250 cm~1 region, corresponding to the alcohol and
ether linkages.

Hypothetical Data Comparison for Key Vibrational Modes

. . Predicted Wavenumber Expected Experimental

Vibrational Mode

(cm~—?) Range (cm™?)
O-H Stretch (Alcohol) ~3450 3200 - 3600 (broad)
C-H Stretch (Aromatic) ~3080 3000 - 3100
C-H Stretch

~2950 2850 - 3000
(Methyl/Methylene)

| C-O Stretch (Ether & Alcohol) | ~1250 / ~1050 | 1000 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for
predicting NMR chemical shifts.[6] This allows for a theoretical tH and 13C NMR spectrum to be
generated. By comparing the calculated shifts (relative to a standard like Tetramethylsilane,
TMS) with experimental data, one can confirm the molecule's connectivity and chemical
environment. For instance, the protons of the -CH20H group are expected to be deshielded
compared to a simple alkane due to the adjacent oxygen atom.[7]

Hypothetical *H NMR Chemical Shift Predictions
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Proton Group Predicted Shift (6, ppm) Rationale
Ar-H (Aromatic) 6.8-7.2 Standard aromatic region.
Deshielded by adjacent
-CH20H (Methylene) ~4.6
oxygen.
-OCHs (Methoxy) ~3.8 Deshielded by oxygen.
Standard benzylic methyl
-CHs (Methyl) ~2.2

region.

| -OH (Alcohol) | Variable (1.5 - 4.0) | Dependent on solvent and concentration. |

Part 3: Experimental Synthesis and Characterization

The theoretical framework is only as valuable as its ability to predict real-world outcomes.
Therefore, experimental synthesis and characterization are non-negotiable validation steps.

Protocol for Synthesis

The following protocol outlines a robust method for the synthesis of (3-Methoxy-4-
methylphenyl)methanol via the reduction of 3-methoxy-4-methylbenzoic acid, as adapted
from established procedures.[8]

Materials:

e 3-methoxy-4-methylbenzoic acid

o Borane-tetrahydrofuran complex (1M solution in THF)
o Tetrahydrofuran (THF), anhydrous

 Diethyl ether

o Saturated agueous sodium bicarbonate

o Saturated aqueous sodium chloride (brine)
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e Anhydrous magnesium sulfate
o Water (deionized)
Procedure:

o Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 10.0 g of 3-
methoxy-4-methylbenzoic acid in 100 mL of anhydrous THF.

e Cooling: Cool the solution in an ice bath with continuous stirring.

e Reduction: Add 80 mL of a 1M borane-tetrahydrofuran complex solution dropwise over 15
minutes. The addition of a reducing agent is the key step to convert the carboxylic acid to an
alcohol.

o Reaction: Remove the ice bath and stir the mixture at room temperature for 3 hours.
e Quenching: Carefully add 10 mL of water to quench the excess reducing agent.
e Solvent Removal: Remove the THF from the reaction mixture via rotary evaporation.

o Extraction: Dissolve the residue in diethyl ether. Transfer to a separatory funnel and wash
sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This
removes any unreacted starting material and aqueous impurities.

e Drying and Isolation: Dry the separated ether layer over anhydrous magnesium sulfate, filter,
and remove the solvent by rotary evaporation.

e Product: The resulting product is 7.6 g of (3-Methoxy-4-methylphenyl)methanol, typically
as a yellow oil.[8]

Protocol for Spectroscopic Characterization

Objective: To acquire experimental FT-IR and NMR spectra to validate the DFT predictions.
3.2.1. FT-IR Spectroscopy

e Prepare a thin film of the synthesized oil product between two NaCl or KBr plates.
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e Place the plates in the spectrometer's sample holder.

e Acquire the spectrum from 4000 cm~* to 400 cm™~2, co-adding at least 16 scans to ensure a
good signal-to-noise ratio.

o Compare the experimental peak positions (O-H, C-H, C-O stretches) with the theoretically
predicted values.

3.2.2. NMR Spectroscopy

e Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-
ds) in an NMR tube.

e Add a small amount of TMS as an internal standard (0O ppm).
e Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[3]

e Process the data and compare the experimental chemical shifts with the GIAO-predicted
values.

Conclusion

This guide has outlined a cohesive and scientifically rigorous workflow for the comprehensive
study of (3-Methoxy-4-methylphenyl)methanol. By initiating with a robust theoretical
framework based on Density Functional Theory, we can predict molecular structure, reactivity,
and spectroscopic signatures with a high degree of confidence. These in silico results provide a
clear roadmap for targeted experimental work. The subsequent synthesis and spectroscopic
characterization serve as the ultimate validation, closing the loop between prediction and
reality. This integrated approach not only enhances the efficiency of the research process but
also deepens our fundamental understanding of the molecule's behavior, accelerating its
potential application in drug discovery and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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